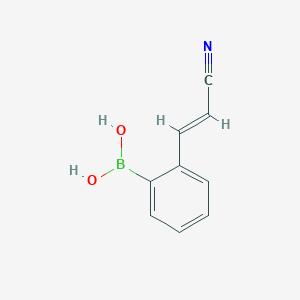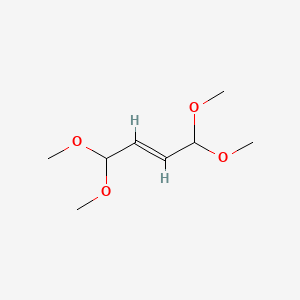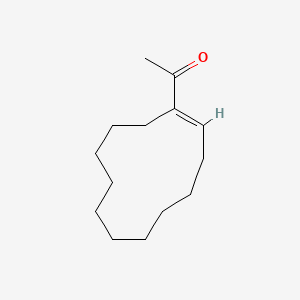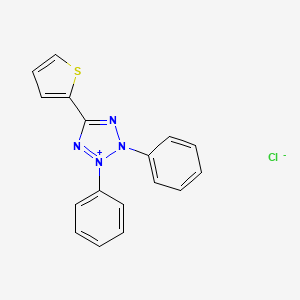
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is an organic compound with the molecular formula C13H17N It is a member of the tetrahydropyridine family, which is characterized by a six-membered ring containing one nitrogen atom and a double bond
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is the dopaminergic neurons in the brain . These neurons play a crucial role in the regulation of movement and coordination, reward, and several cognitive functions.
Mode of Action
This compound interacts with its targets by being metabolized into 1-methyl-4-phenylpyridine (MPP+) . This metabolite can cause the production of free radicals in vivo, leading to oxidative stress .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and mitochondrial function . It causes inflammation, excitotoxicity, mitochondrial apoptosis, and formation of inclusion bodies . In dopaminergic neurons, it blocks the mitochondrial complex I, leading to mitochondrial dysfunction .
Pharmacokinetics
Its metabolite mpp+ is known to cause free radical production in vivo, suggesting that it can cross the blood-brain barrier and reach its target neurons .
Result of Action
The action of this compound results in dopaminergic neuronal damage in the striatum and substantia nigra, regions of the brain involved in movement and reward . This damage is primarily due to oxidative stress and mitochondrial dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reduction of N-methylpyridinium salts using borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.
Scientific Research Applications
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is structurally similar and is known for its neurotoxic effects, which are used to model Parkinson’s disease in research.
1,2,3,4-Tetrahydropyridine: Another member of the tetrahydropyridine family with different substitution patterns and chemical properties.
Uniqueness: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzyl and methyl groups influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZSVUTUWPHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423620 | |
| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32018-56-7 | |
| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine according to the research?
A1: The research article suggests that using potassium borohydride (KBH4) in methanol (MeOH) at -5°C provides a higher yield [] for the synthesis of this compound compared to using sodium borohydride (NaBH4). The researchers observed a yield of 90% with KBH4 compared to 80% with NaBH4 []. This difference is attributed to the milder reactivity of KBH4 with methanol, minimizing side reactions and improving product purity [].
Q2: Can you provide the spectroscopic data for this compound as reported in the research?
A2: The research provides the following 1H NMR (500 MHz, CDCl3) data for this compound: δ 7.39 – 7.32 (m, 4H), 7.29 – 7.26 (m, 1H), 5.40 – 5.38 (m, 1H), 3.60 (s, 2H), 2.97 – 2.96 (m, 2H), 2.58 (t, J = 5.8 Hz, 2H), 2.10 (br, 2H), 1.70 (br, 3H) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)











